molecular formula C8H8N2O3 B8762857 2-Methyl-4-nitrophenylformamide

2-Methyl-4-nitrophenylformamide

Cat. No. B8762857
M. Wt: 180.16 g/mol
InChI Key: VWPYMBWXPWWLGJ-UHFFFAOYSA-N
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Patent
US05103060

Procedure details

25 g (0.26 mol) of acetic anhydride were cooled to 0° C. under nitrogen. 15 g (0.32 mol) of formic acid were added dropwise at this temperature. The resultant mixture was then allowed to melt, and was then warmed to from 50 to 60° C. over the course of two hours. The mixture was then cooled to room temperature, and 20 ml of dry tetrahydrofuran were added, and the resultant mixture was again cooled to 0° C. A suspension of 15.2 g (0.1 mol) of 2-methyl-4-nitroaniline in 100 ml of THF was then added dropwise to this mixture, and the resultant mixture was left at 0° C. for one hour and then warmed to room temperature. The resultant yellow precipitate was filtered off with suction, washed with water and dried at 50° C. under reduced pressure, to give 13.9 g of N-formyl-2-methyl-4-nitroaniline (yield: 77%). The product had the same physical/chemical properties as that prepared in the above-described manner (compare section 1.1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.2 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.[CH3:11][C:12]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:13]=1[NH2:14]>C1COCC1>[CH:5]([NH:14][C:13]1[CH:15]=[CH:16][C:17]([N+:19]([O-:21])=[O:20])=[CH:18][C:12]=1[CH3:11])=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
was then added dropwise to this mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
FILTRATION
Type
FILTRATION
Details
The resultant yellow precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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